Welcome to the BenchChem Online Store!
molecular formula C24H20 B8728301 3,4,9,10-Tetramethylperylene CAS No. 120651-41-4

3,4,9,10-Tetramethylperylene

Cat. No. B8728301
M. Wt: 308.4 g/mol
InChI Key: GGAICEUWBLOHKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04956508

Procedure details

The synthesis is then continued in accordance with the general reaction scheme described above, using the chemical reaction illustrated in FIG. 1. A suspension of lithium powder is prepared in an inert solvent, for example in tetrahydrofurane (THF). The proportion may be the following: 1.5 g, i.e. 220 millimoles, of lithium per 170 ml of THF. Argon can be used as the neutral atmosphere in the refluxing apparatus. 3 millimoles of solid 4,4',5,5'-tetramethyl 1,1'-dinaphthalene are then added. The refluxing is continued at 65° C. during 5 hours, which corresponds to the disappearing of the original 1,1'-dinaphthalene. The reaction mixture turns blue after the first three hours of heating. After cooling and injection of oxygen, the colour of the mixture turns yellow. The excess lithium is removed and the solvent is evaporated. A chromatography is performed on silicagel, using dichloromethane as the eluant. The 3,4,9,10-tetramethyl perylene is obtained by recrystallization with xylene. The yield in this preparation is 40%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
solid
Quantity
3 mmol
Type
reactant
Reaction Step Three
[Compound]
Name
4,4',5,5'-tetramethyl 1,1'-dinaphthalene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
1,1'-dinaphthalene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
170 mL
Type
reactant
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[Li].O=O.O1[CH2:8][CH2:7][CH2:6][CH2:5]1>>[CH3:5][C:6]1[CH:5]=[CH:6][C:7]2[C:8]3[CH:8]=[CH:7][C:6]([CH3:5])=[C:7]4[C:8]=3[C:7]([C:8]3[C:8]=2[C:7]=1[C:6]([CH3:5])=[CH:7][CH:8]=3)=[CH:6][CH:5]=[C:6]4[CH3:5] |^1:0|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Li]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Li]
Step Three
Name
solid
Quantity
3 mmol
Type
reactant
Smiles
Name
4,4',5,5'-tetramethyl 1,1'-dinaphthalene
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
1,1'-dinaphthalene
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=O
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CCCC1
Step Seven
Name
Quantity
170 mL
Type
reactant
Smiles
O1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The synthesis is then continued in accordance with the general reaction scheme
CUSTOM
Type
CUSTOM
Details
the chemical reaction
CUSTOM
Type
CUSTOM
Details
after the first three hours
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
of heating
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
The excess lithium is removed
CUSTOM
Type
CUSTOM
Details
the solvent is evaporated

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
CC=1C=CC=2C=3C=CC(=C4C(=CC=C(C5=CC=C(C1C52)C)C43)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.